molecular formula C15H24O B15139245 (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol

Cat. No.: B15139245
M. Wt: 220.35 g/mol
InChI Key: RRSNUNHVBGGOAG-VDQVFBMKSA-N
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Description

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol is an organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by selective hydrogenation and oxidation steps. The reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-Farnesol: A related compound with similar structural features but different biological activities.

    (2E,6E)-Farnesoic Acid: Another similar compound that is a precursor in the biosynthesis of juvenile hormones in insects.

Uniqueness

(2E,6E)-3,7-Dimethyltrideca-2,6-dien-12-yn-1-ol is unique due to its specific arrangement of double and triple bonds, which confer distinct chemical reactivity and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable target for pharmaceutical research.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2E,6E)-3,7-dimethyltrideca-2,6-dien-12-yn-1-ol

InChI

InChI=1S/C15H24O/c1-4-5-6-7-9-14(2)10-8-11-15(3)12-13-16/h1,10,12,16H,5-9,11,13H2,2-3H3/b14-10+,15-12+

InChI Key

RRSNUNHVBGGOAG-VDQVFBMKSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CCCCC#C

Canonical SMILES

CC(=CCCC(=CCO)C)CCCCC#C

Origin of Product

United States

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